molecular formula C16H22N2O2 B2752562 N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide CAS No. 2361637-86-5

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide

Cat. No. B2752562
CAS RN: 2361637-86-5
M. Wt: 274.364
InChI Key: YJEYYOKRVDPTCI-UHFFFAOYSA-N
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Description

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide, also known as BHMP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has been shown to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has been studied for its potential as a neuroprotective agent against oxidative stress and neuroinflammation. In pharmacology, N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has been investigated for its potential as a modulator of ion channels and as an inhibitor of enzymes involved in the biosynthesis of various compounds. In medicinal chemistry, N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has been explored for its potential as a lead compound for the development of new drugs for the treatment of various diseases.

Mechanism of Action

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide exerts its effects through multiple mechanisms of action. It has been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential channels. N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of various compounds, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the activity of ion channels and enzymes involved in the biosynthesis of various compounds. N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide. One potential direction is the development of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide-based drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Another direction is the investigation of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide's potential as a modulator of ion channels and enzymes involved in the biosynthesis of various compounds. Additionally, further studies are needed to determine the optimal dosages and toxicity levels of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide is a novel compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide and its applications in various fields of scientific research.

Synthesis Methods

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide can be synthesized through a multistep process involving the reaction of piperidine with benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with prop-2-enoyl chloride to yield N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide.

properties

IUPAC Name

N-[1-benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-15(20)17-16(13-19)9-6-10-18(12-16)11-14-7-4-3-5-8-14/h2-5,7-8,19H,1,6,9-13H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEYYOKRVDPTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCN(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide

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